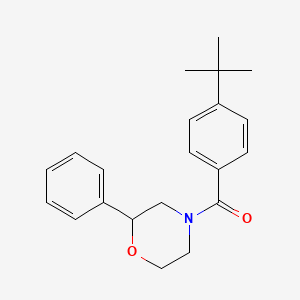

![molecular formula C16H13ClN6O3 B2742901 1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941922-98-1](/img/structure/B2742901.png)

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

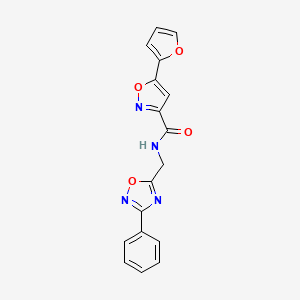

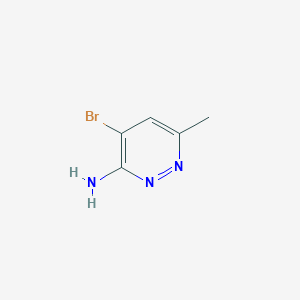

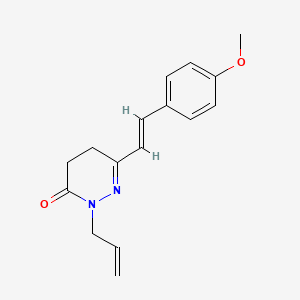

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been extensively studied for its mechanism of action and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

The compound and its derivatives are involved in numerous chemical reactions. For example, urea derivatives obtained from anthranilic acid and isocyanates undergo cyclization to form quinazolinediones and pyrimido[1,2-c]quinazolinones upon heating or treatment with ammonia (Papadopoulos, 1984). Similarly, reactions of isocyanatobenzoyl chloride with aminotetrazole yield tetrazolylquinazolinediones and other urea derivatives, showcasing the versatility of urea in synthesizing heterocyclic compounds (Peet, 1987).

Structural and Material Science Applications

The structural elucidation of compounds like chlorfluazuron, a benzoylphenyl urea insecticide, demonstrates the importance of urea derivatives in developing insecticides with specific molecular architectures for enhanced efficacy (Cho et al., 2015). Similarly, the crystal structure analysis of flufenoxuron highlights the significance of urea derivatives in the design of pesticides with optimal molecular interactions for targeted pest control (Jeon et al., 2014).

Antimicrobial and Anticancer Applications

Urea derivatives have shown potential in antimicrobial and anticancer applications. For instance, novel thiazolyl urea derivatives exhibit promising antitumor activities, underscoring the therapeutic potential of urea derivatives in cancer treatment (Ling et al., 2008). Additionally, the synthesis of antifilarial agents based on urea derivatives highlights their utility in developing treatments for parasitic infections (Ram et al., 1984).

Catalysis and Synthetic Methodology

Urea derivatives are pivotal in catalytic processes and synthetic methodologies. The oxidative carbonylation of amines to produce ureas, oxamides, and oxazolidinones exemplifies the role of urea derivatives in facilitating efficient and versatile synthetic routes (Mancuso et al., 2015). This showcases the compound's significance in creating valuable chemicals through novel synthetic strategies.

Propiedades

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN6O3/c17-10-1-4-12(5-2-10)23-15(20-21-22-23)8-18-16(24)19-11-3-6-13-14(7-11)26-9-25-13/h1-7H,8-9H2,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVJTNVPLOJDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzyloxy)phenoxy]propanoic acid](/img/structure/B2742825.png)

![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)

![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)

![1-Methyl-4-(4-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2742833.png)

![3-(thiophene-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2742836.png)

![2-Cyclopropyl-4-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2742837.png)

![Naphthalen-1-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2742841.png)